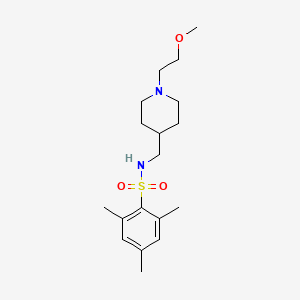

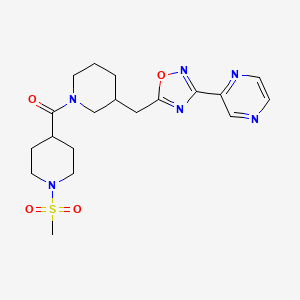

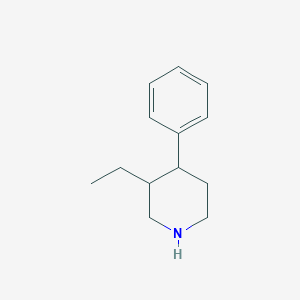

![molecular formula C19H21N3O3S B2515374 N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034490-30-5](/img/structure/B2515374.png)

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic molecule that appears to be related to a class of compounds known for their potential bioactivity. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their associated activities. For instance, paper discusses derivatives of N-(4-chloro-3-methyl-5-isothiazolyl) acetamides and their insecticidal activity, while paper explores the synthesis and bioactivity of acetamides with a benzisothiazol moiety against bacteria and algae.

Synthesis Analysis

The synthesis of related compounds involves the modification of the methylene group in the acetamide structure. In paper , the starting compound undergoes oxidation to introduce a variety of functional groups, leading to derivatives with retained or enhanced bioactivity. Similarly, paper describes the synthesis of novel acetamides with a benzisothiazol moiety, achieving high yields and demonstrating bioactivity. These methods could potentially be adapted for the synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their bioactivity. The presence of an isothiazolyl group, as seen in paper , or a benzisothiazol moiety, as in paper , suggests that the thiazole ring is an important feature for interaction with biological targets. The specific substituents on the thiazole ring and the acetamide nitrogen can significantly influence the activity spectrum and potency of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the modification of acetamide derivatives typically aim to introduce or alter functional groups that can enhance the compound's bioactivity. Paper provides examples of such transformations, including the formation of enamines, enols, enol (thio)ethers, oximes, and hydrazones. These reactions proceed with moderate to good yields, indicating that the acetamide core is a versatile scaffold for chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The introduction of various functional groups can affect properties such as solubility, stability, and reactivity. While the papers provided do not detail the physical properties of the specific compound , they do suggest that the derivatives synthesized have suitable properties for bioactivity testing, as evidenced by their efficacy in biological assays .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Anticancer Agents : The synthesis of thiazole derivatives, including compounds structurally related to N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, has been investigated for their potential anticancer activities. For instance, Evren et al. (2019) synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives as anticancer agents. These compounds demonstrated selective cytotoxicity against human lung adenocarcinoma cells, with notable apoptosis-inducing capabilities compared to standard treatments like cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antibacterial Activity : Research has also highlighted the antibacterial potential of related thiazole and oxazolidinone compounds. Tsubouchi et al. (1995) described the synthesis and biological evaluation of new optically active 3-[[(N-alkylpyridinium-4'-yl)thio]methyl]-2-oxaisocephems, demonstrating broad-spectrum in vitro antibacterial activity, including effectiveness against methicillin-resistant Staphylococcus aureus and Enterococcus faecalis (Tsubouchi, Tsuji, Yasumura, Matsumoto, Shitsuta, & Ishikawa, 1995).

Tuberculosis Treatment : Pedgaonkar et al. (2014) developed benzo[d]oxazol-2(3H)-one derivatives as novel inhibitors of Mycobacterium tuberculosis InhA, showcasing promising compounds with significant inhibitory activity against drug-sensitive and -resistant MTB strains without cytotoxicity at relevant concentrations (Pedgaonkar, Sridevi, Jeankumar, Saxena, Devi, Renuka, Yogeeswari, & Sriram, 2014).

Propriétés

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c23-17(11-22-15-8-4-5-9-16(15)25-19(22)24)20-10-18-21-14(12-26-18)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWXYJAOFFGKAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)CN3C4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

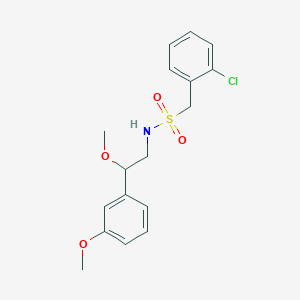

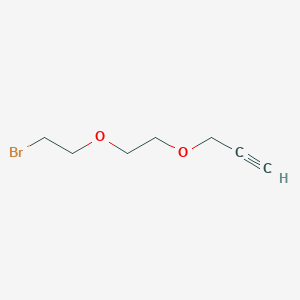

![4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2515293.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515303.png)

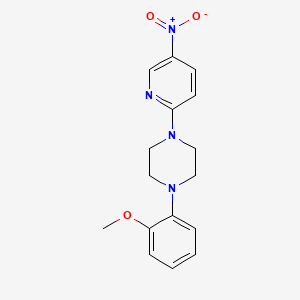

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2515304.png)

![1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2515309.png)

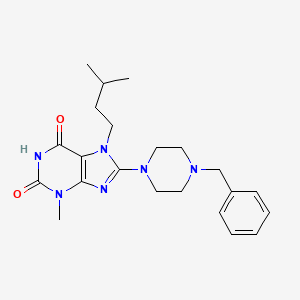

![N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2515314.png)